molecular formula C13H17N3O2 B12066840 endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12066840
M. Wt: 247.29 g/mol
InChI Key: REXWRVZQFBMWSS-UHFFFAOYSA-N
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Description

endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine: is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrophenyl group attached to the nitrogen atom. It is part of the 2-azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Mechanism of Action

The mechanism of action of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific endo configuration and the presence of the nitrophenyl group. This configuration can lead to different reactivity and interactions compared to its exo isomer and other similar compounds .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-12(13)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2

InChI Key

REXWRVZQFBMWSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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